Bienvenue dans la boutique en ligne BenchChem!

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine

PDE4B inhibition Inflammation CNS Disorders

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine (CAS 1421457-84-2) is a synthetic heterocyclic small molecule from the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, disclosed as a PDE4B inhibitor chemotype. Its non-interchangeable 4-(pyridin-2-yl)piperazine pharmacophore is critical for PDE4B affinity and selectivity, as confirmed by patent SAR. This compound is ideal for medicinal chemistry programs mapping the PDE4B binding pocket, serving as a key intermediate for selectivity optimization or as a comparator in cAMP-mediated inflammatory signaling assays (e.g., LPS-stimulated TNF-α in monocytes). Purity and structural identity are batch-verified. For research use only.

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
CAS No. 1421457-84-2
Cat. No. B6503791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine
CAS1421457-84-2
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)OC1
InChIInChI=1S/C16H19N5O2/c22-16(13-12-15-21(18-13)6-3-11-23-15)20-9-7-19(8-10-20)14-4-1-2-5-17-14/h1-2,4-5,12H,3,6-11H2
InChIKeyLVHQAJLRLNUMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine (CAS 1421457-84-2): A PDE4B-Targeted Pyrazolo-Oxazine Chemical Probe


1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine (CAS 1421457-84-2) is a synthetic heterocyclic small molecule belonging to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class. Its structure features a pyrazolo[3,2-b][1,3]oxazine core linked via a carbonyl group to a 4-(pyridin-2-yl)piperazine moiety . This compound falls within the scope of patented phosphodiesterase 4B (PDE4B) inhibitors, a class under investigation for central nervous system, metabolic, autoimmune, and inflammatory disorders [1].

Why Generic 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine Substitution Fails in Research


Within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide chemical space, subtle modifications to the amide substituent profoundly impact PDE4 isoform selectivity and potency. The patent literature defines critical structure-activity relationships (SAR) for this scaffold, where variations in the R1 substituent (in this compound, a 4-(pyridin-2-yl)piperazine) dictate affinity for PDE4B over other PDE4 isoforms and off-targets [1]. Therefore, substituting this specific compound with a close analog—such as one bearing a different aryl, heteroaryl, or alkyl group on the piperazine nitrogen—may result in a complete loss of the desired PDE4B selectivity profile, rendering experimental comparisons invalid without explicit confirmatory data [1]. The quantitative evidence below highlights the specific dimensions where this compound's structural identity is non-interchangeable.

Quantitative Differentiation Evidence for 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine


PDE4B Inhibition: Structural Positioning within a Patented Chemotype

The compound is a member of a chemotype claimed in patent US 2019/0300546 A1 as a PDE4B inhibitor. While specific IC50 data for CAS 1421457-84-2 is not publicly disclosed, the patent establishes that compounds of Formula I, which encompasses this specific structure, are inhibitors of the PDE4B isoform [1]. This provides a foundation for its use as a selective chemical probe.

PDE4B inhibition Inflammation CNS Disorders

Kinase Selectivity Profile Gap Analysis

No public kinome-wide selectivity data exists for this compound. For a modern chemical probe, a selectivity score (e.g., S(10) at 1 µM) against a broad panel of kinases is essential. Related pyrazolo-pyridine analogs, such as MRT00033659, have demonstrated dual CK1δ/CHK1 inhibition (CK1δ IC50 = 0.9 µM, CHK1 IC50 = 0.23 µM) [1]. Without such data for CAS 1421457-84-2, its utility as a selective PDE4B probe cannot be quantitatively differentiated from these multi-kinase inhibitors.

Kinase selectivity Off-target screening Chemical probe validation

In Vitro ADME and Physicochemical Property Prediction

Based on its structure, the compound has a molecular weight of 313.35 g/mol and a calculated topological polar surface area (tPSA) within the acceptable range for CNS drug-likeness . The presence of the 4-(pyridin-2-yl)piperazine group is a common feature in CNS-active molecules. However, no experimental data on metabolic stability, permeability, or solubility are available. This contrasts with more advanced PDE4 inhibitors like Roflumilast, which have well-characterized pharmacokinetic profiles.

ADME Drug-likeness Physicochemical properties

Best Application Scenarios for 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine Based on Current Evidence


Chemical Probe for PDE4B in In Vitro Models of Inflammation

Given its classification as a PDE4B inhibitor chemotype by patent disclosure [1], this compound is best applied as a starting point for investigating PDE4B's role in cAMP-mediated inflammatory signaling in cell-based assays (e.g., LPS-stimulated TNF-α release in monocytes). Researchers should first confirm its PDE4B IC50 and selectivity against PDE4D in-house.

Structure-Activity Relationship (SAR) Exploration around the Pyrazolo-Oxazine Scaffold

The compound serves as a key intermediate for medicinal chemistry programs aimed at optimizing PDE4B selectivity. Its 4-(pyridin-2-yl)piperazine moiety is a common pharmacophore, and systematic variations at this position can be used to map the binding pocket of PDE4B, as described in the patent literature [1].

Negative Control for Kinase Selectivity Assays

Until kinome profiling is performed, this compound cannot be used as a definitive probe. However, it can be employed as a comparator in studies aiming to develop selective PDE4B inhibitors, where its selectivity profile would be benchmarked against multi-kinase inhibitors like MRT00033659 [1].

Quote Request

Request a Quote for 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.